Iminostilbene 10,11-Epoxide-N-carbonyl Chloride

Carbamazepine intermediate characterization Pharmaceutical impurity profiling Dibenzazepine physicochemical properties

This reactive intermediate uniquely combines a strained epoxide ring and an electrophilic carbonyl chloride handle, enabling orthogonal derivatization for carbamazepine metabolite standards and impurity profiling. Unlike non-epoxidized analogs (e.g., Iminodibenzyl 5-Carbonyl Chloride, CAS 33948-19-5, MW 257.72), it provides the requisite 10,11-epoxide moiety and a >80°C melting point difference for chromatographic differentiation. Essential for epoxide-diol pathway studies and quality control batch-release testing.

Molecular Formula C15H10ClNO2
Molecular Weight 271.7 g/mol
CAS No. 41359-09-5
Cat. No. B028447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIminostilbene 10,11-Epoxide-N-carbonyl Chloride
CAS41359-09-5
Synonyms1a,10b-Dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carbonyl Chloride_x000B_
Molecular FormulaC15H10ClNO2
Molecular Weight271.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)Cl
InChIInChI=1S/C15H10ClNO2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H
InChIKeyAPUQYWUBOQEAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS 41359-09-5): Key Intermediate for Carbamazepine Metabolite Synthesis


Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS 41359-09-5), with the systematic IUPAC name 3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carbonyl chloride, is a tricyclic heterocyclic compound bearing both an epoxide ring and an acyl chloride functional group [1]. This compound serves as a reactive intermediate in the production of carbamazepine metabolites and related derivatives, with a molecular formula of C15H10ClNO2 and a molecular weight of 271.70 g/mol . Its dual-functionality structure—featuring an electrophilic carbonyl chloride moiety for acylation reactions and a strained epoxide ring susceptible to nucleophilic attack—renders it chemically distinct from non-epoxidized carbamazepine synthetic intermediates [2].

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: Why Iminodibenzyl and Non-Epoxidized Intermediates Are Not Direct Substitutes


In carbamazepine-related synthesis workflows, the assumption that any dibenzazepine-based intermediate can be interchanged without consequence is technically unsound. The target compound, Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, differs fundamentally from its non-epoxidized counterpart, Iminodibenzyl 5-Carbonyl Chloride (CAS 33948-19-5), in both chemical structure and reactivity profile [1]. The latter contains a saturated 10,11-dihydro bridge (C15H12ClNO, MW 257.72 g/mol) and lacks the strained epoxide ring present in the target compound (C15H10ClNO2, MW 271.70 g/mol) [2]. This structural distinction translates into divergent physicochemical properties—including a >80°C difference in melting point—and distinct reaction pathways that preclude simple substitution in applications requiring the epoxide moiety, such as the synthesis of trans-10,11-dihydro-10,11-dihydroxy metabolites or studies of the epoxide-diol metabolic pathway [3].

Quantitative Evidence for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: Physicochemical and Reactivity Comparisons Against Iminodibenzyl Carbonyl Chloride


Melting Point Differentiation: Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (205-207°C) vs Iminodibenzyl 5-Carbonyl Chloride (121-124°C)

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS 41359-09-5) exhibits a melting point range of 205-207°C, in stark contrast to the melting point of 121-124°C (lit.) reported for its non-epoxidized structural analog, Iminodibenzyl 5-Carbonyl Chloride (CAS 33948-19-5, also known as 10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride) [1]. This >80°C elevation in melting point is attributable to the presence of the epoxide ring, which alters crystal lattice packing and intermolecular interactions relative to the saturated 10,11-dihydro analog [2].

Carbamazepine intermediate characterization Pharmaceutical impurity profiling Dibenzazepine physicochemical properties

Computed Physicochemical Property Comparison: Epoxidized vs Non-Epoxidized Carbonyl Chloride Derivatives

Computational predictions reveal distinct physicochemical profiles between the target compound and its non-epoxidized analog. Iminostilbene 10,11-Epoxide-N-carbonyl Chloride has a computed LogP (XLogP3-AA) of 3, a topological polar surface area (TPSA) of 32.8 Ų, a density of 1.423±0.06 g/cm³, and contains two hydrogen bond acceptor sites [1]. In comparison, Iminodibenzyl 5-Carbonyl Chloride (CAS 33948-19-5) exhibits a higher LogP of 4.2, a lower TPSA of 20.3 Ų, a reduced density of 1.282±0.06 g/cm³, and possesses only one hydrogen bond acceptor [2]. The epoxide oxygen in the target compound contributes an additional hydrogen bond acceptor site and increases polar surface area, which has implications for solubility and chromatographic retention behavior.

Carbamazepine intermediate characterization Computational ADMET prediction QSAR property profiling

Solubility Profile: Iminostilbene 10,11-Epoxide-N-carbonyl Chloride Demonstrates Broad Organic Solvent Compatibility

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS 41359-09-5) is reported to be soluble in acetone, chloroform, dichloromethane, and methanol [1]. This multi-solvent compatibility facilitates flexible reaction design and purification strategy selection. In contrast, its non-epoxidized analog, Iminodibenzyl 5-Carbonyl Chloride (CAS 33948-19-5), is documented as only slightly soluble in chloroform and ethyl acetate, with no reported solubility in methanol or acetone [2]. This solubility differential represents a practical distinction for synthetic chemists selecting reaction media and workup procedures.

Carbamazepine intermediate solubility Synthetic reaction solvent selection Purification and recrystallization

Epoxide-Specific Reactivity: The 10,11-Epoxide Moiety Enables Diol Formation and Distinct Metabolic Pathway Studies

The epoxide ring present in Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is a critical functional group that enables specific downstream reactions and metabolic investigations not possible with non-epoxidized analogs. Studies by Pantarotto et al. (1977) identified 5H-dibenz[b,f]azepine-10,11-epoxide and 10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,f]azepine as the main biotransformation products in the metabolism of iminostilbene in rat urine, with in vitro confirmation using rat liver microsomal enzymes [1]. Further work by Zbaida and Kariv (1990) demonstrated that the unstable epoxide of iminostilbene undergoes rearrangement to yield 9-acridinecarbaldehyde, which is further oxidized to 9-acridone—a degradation pathway specific to epoxidized derivatives [2]. Non-epoxidized analogs such as Iminodibenzyl 5-Carbonyl Chloride lack this reactive epoxide site and therefore cannot serve as precursors for epoxide-diol pathway studies or for the synthesis of trans-10,11-dihydro-10,11-dihydroxy metabolites.

Epoxide-diol metabolic pathway Carbamazepine metabolism Cytochrome P450 bioactivation

Acyl Chloride Reactivity: Electrophilic Carbonyl Chloride Enables Diverse Derivatization Chemistry

The carbonyl chloride functional group in Iminostilbene 10,11-Epoxide-N-carbonyl Chloride confers high electrophilic reactivity, enabling efficient nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles . This reactivity is exploited in the synthesis of carbamazepine and related 5-carbamoyl-5H-dibenz[b,f]azepine derivatives, where the carbonyl chloride reacts with ammonia or amine nucleophiles to form the corresponding carboxamide [1]. In the patent literature, 5-chlorocarbonyl-5H-dibenz[b,f]azepine derivatives serve as the direct electrophilic partner in amidation reactions, with the acyl chloride moiety providing superior leaving group character (chloride ion) relative to alternative carboxyl activation strategies [2].

Acyl chloride nucleophilic substitution Carbamazepine derivative synthesis Amide bond formation

Validated Application Scenarios for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride Based on Comparative Evidence


Synthesis of Carbamazepine Epoxide Metabolite Standards and Reference Materials

Iminostilbene 10,11-Epoxide-N-carbonyl Chloride serves as a direct precursor for the preparation of carbamazepine-10,11-epoxide and related dihydrodiol metabolites. As established by Pantarotto et al. (1977), the epoxide-diol pathway represents the primary biotransformation route for iminostilbene derivatives in mammalian systems [1]. The target compound, bearing both the requisite 10,11-epoxide and an acyl chloride handle, enables synthetic access to authentic metabolite standards used in pharmacokinetic studies, bioanalytical method validation, and toxicological assessments. Non-epoxidized intermediates (e.g., Iminodibenzyl 5-Carbonyl Chloride) lack the epoxide moiety and therefore cannot be substituted for this application [2].

Carbamazepine Impurity Profiling and Reference Standard Preparation

The target compound is catalogued as Carbamazepine Impurity 19 (CAS 41359-09-5), representing an oxidatively derived byproduct containing both epoxide and carbonyl chloride functionalities [1]. Its distinct physicochemical properties—including melting point of 205-207°C and specific solubility profile in acetone, chloroform, dichloromethane, and methanol—enable chromatographic differentiation from other process-related impurities [2]. Quality control and analytical development laboratories procure this compound as an authenticated impurity reference standard for method validation and batch release testing of carbamazepine active pharmaceutical ingredient, where accurate identification and quantification of this specific impurity are regulatory requirements.

Investigative Studies of Cytochrome P450-Mediated Epoxidation and Reactive Metabolite Formation

The epoxide moiety in Iminostilbene 10,11-Epoxide-N-carbonyl Chloride makes it a valuable tool compound for studying cytochrome P450-mediated metabolic activation pathways. As demonstrated by Zbaida and Kariv (1990), iminostilbene epoxides undergo rearrangement to 9-acridinecarbaldehyde and subsequent oxidation to 9-acridone—a degradation cascade that mimics hepatic metabolism and serves as a model for reactive metabolite formation [1]. Researchers investigating structure-toxicity relationships or developing analogs with reduced bioactivation liabilities (as exemplified by the haloarene carbamazepine derivatives reported in J. Med. Chem. 2012 [2]) require the authentic epoxidized intermediate as a comparator or reference material to benchmark metabolic stability and reactive metabolite potential against candidate compounds.

Derivatization Platform for Dibenzazepine-Based Pharmacophore Exploration

The dual reactive handles—acyl chloride and epoxide—present in Iminostilbene 10,11-Epoxide-N-carbonyl Chloride enable sequential or orthogonal derivatization strategies for the synthesis of structurally diverse dibenzazepine analogs. The carbonyl chloride undergoes efficient amidation with ammonia or primary/secondary amines to form 5-carbamoyl derivatives, as described in patent EP0485685A2 and CN103275006A [1]. Simultaneously, the epoxide ring can participate in nucleophilic ring-opening reactions to install hydroxyl, amino, or thiol substituents at the 10,11-positions. This orthogonal reactivity profile, which is absent in non-epoxidized analogs such as Iminodibenzyl 5-Carbonyl Chloride, makes the target compound a versatile scaffold for medicinal chemistry exploration of carbamazepine-class anticonvulsants and related heterocyclic systems [2].

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